

Limited Data Available on Structure-Activity Relationship of Villosin Analogues

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Compound of Interest

Compound Name: Villosin

Cat. No.: B175993

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A comprehensive review of published scientific literature reveals a significant scarcity of information regarding the structure-activity relationship (SAR) of **Villosin** analogues. While the natural product **Villosin** and its related compound, **Villosin C**, have been identified and synthesized, extensive studies detailing the systematic modification of their chemical structures to explore and optimize biological activity are not readily available. This guide, therefore, summarizes the current knowledge on the biological activities of the few reported compounds in this family, acknowledging the nascent stage of SAR exploration for this chemical class.

Biological Activity of Villosin C and Teuvincenone B

Villosin C, a 17(15 → 16)-abeo-abietane diterpenoid, has been isolated from various plant sources, including *Teucrium divaricatum*, *Teucrium polium*, and *Clerodendrum* species.[1] Preliminary studies have reported several biological activities for **Villosin C**, including antioxidative, nitric oxide (NO) production inhibitory, and antitumor effects.[1] **Teuvincenone B**, another related diterpenoid, has also been reported to exhibit antioxidant and antitumor activities.[1] However, specific quantitative data, such as IC50 values from various assays, are not consistently detailed in the available literature, precluding a comprehensive comparative analysis.

The total synthesis of (±)-**villosin C** and (±)-**teuvincenone B** has been successfully accomplished, which opens the door for the future synthesis of analogues to explore the SAR of this scaffold.[1]

Data on Biological Activities

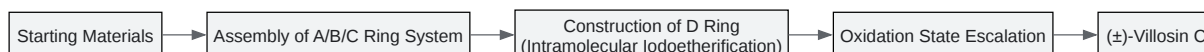
Due to the limited number of publicly available studies on a series of **Villosin** analogues, a comprehensive table of comparative quantitative data cannot be provided at this time. The available literature primarily mentions the types of biological activities observed without consistently reporting the specific metrics required for a detailed SAR analysis.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of **Villosin** C and its analogues are not extensively described in the available literature. The reports of antioxidative, NO production inhibitory, and antitumor activities are mentioned without elaboration on the specific assays used, such as cell lines, reagents, and detailed procedures.^[1]

Total Synthesis of (±)-Villosin C

A key development in the study of **Villosin**-related compounds is the successful total synthesis of (±)-**Villosin** C. The general workflow for this synthesis provides a basis for the future creation of analogues for SAR studies.



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Caption: General workflow for the total synthesis of (±)-**Villosin** C.

Signaling Pathways

Information regarding the specific signaling pathways modulated by **Villosin** analogues is not available in the current body of scientific literature. Elucidation of these pathways will be contingent on future research involving the synthesized compounds and their analogues in various biological assays.

In conclusion, the field of structure-activity relationships for **Villosin** analogues is still in its infancy. The successful total synthesis of (±)-**Villosin** C provides a critical foundation for the future design and synthesis of a library of analogues. Systematic biological evaluation of these

future compounds will be essential to delineate the key structural features responsible for their activities and to develop a comprehensive understanding of their therapeutic potential. Researchers, scientists, and drug development professionals are encouraged to explore this promising, yet underexplored, area of natural product chemistry.

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References

- 1. pubs.rsc.org [pubs.rsc.org]
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